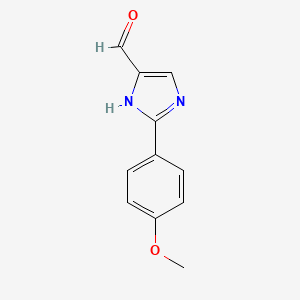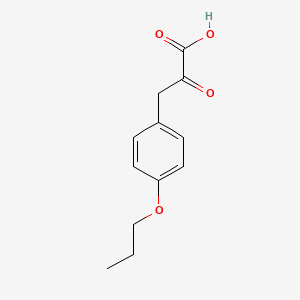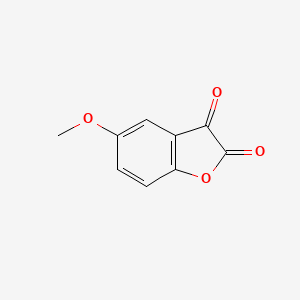
8-Bromo-5-fluorochroman-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5-fluorochroman-2-one is a chemical compound with the molecular formula C9H6BrFO2. It belongs to the class of chromanone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Chromanone derivatives, including this compound, are often used as building blocks in the synthesis of novel lead compounds for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluorochroman-2-one typically involves the bromination and fluorination of chroman-2-one derivatives. One common method involves the reaction of 5-fluorochroman-2-one with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 8-position . The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-5-fluorochroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromanone derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
8-Bromo-5-fluorochroman-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and novel lead compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 8-Bromo-5-fluorochroman-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-6-fluorochroman-4-one: Similar in structure but with different substitution patterns, leading to variations in biological activity.
5-Fluorochroman-4-one: Lacks the bromine atom, resulting in different chemical reactivity and applications.
Chroman-4-one: The parent compound without any halogen substitutions, used as a reference for studying the effects of halogenation.
Uniqueness
8-Bromo-5-fluorochroman-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C9H6BrFO2 |
|---|---|
Poids moléculaire |
245.04 g/mol |
Nom IUPAC |
8-bromo-5-fluoro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H6BrFO2/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h2-3H,1,4H2 |
Clé InChI |
JDIZSMBXHHPIGL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC2=C(C=CC(=C21)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)



![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)


![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)




